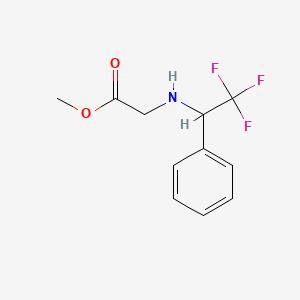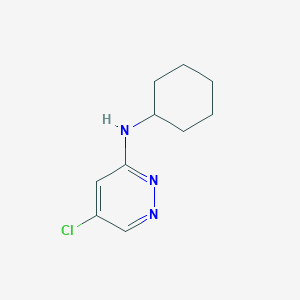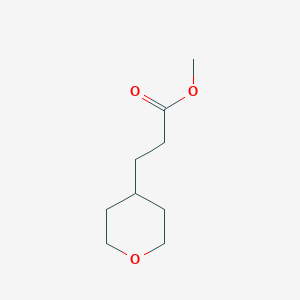
Methyl 3-(oxan-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(oxan-4-yl)propanoate: is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound has a molecular formula of C9H16O3 and a molecular weight of 172.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-(oxan-4-yl)propanoate can be synthesized through the esterification of 3-(oxan-4-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and mixed with the acid catalyst. The product is then separated and purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: 3-(oxan-4-yl)propanoic acid and methanol.
Reduction: 3-(oxan-4-yl)propanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-(oxan-4-yl)propanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study ester hydrolysis and enzyme-catalyzed reactions involving esters .
Medicine: While not directly used as a drug, this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavorings, and as a solvent in various chemical processes .
Wirkmechanismus
The mechanism of action of methyl 3-(oxan-4-yl)propanoate primarily involves its hydrolysis to form 3-(oxan-4-yl)propanoic acid and methanol. This reaction is catalyzed by esterases, which are enzymes that break down esters into their corresponding acids and alcohols . The molecular targets and pathways involved include the active sites of esterases where the ester bond is cleaved .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-(tetrahydro-2H-pyran-4-ylamino)propanoate .
- Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride .
Comparison:
- Methyl 3-(tetrahydro-2H-pyran-4-ylamino)propanoate has an amino group instead of an ester group, making it more reactive in nucleophilic substitution reactions .
- Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride contains an amino group and is often used in different biological applications due to its increased solubility in water .
Uniqueness: Methyl 3-(oxan-4-yl)propanoate is unique due to its specific ester structure, which makes it suitable for various synthetic applications and industrial uses .
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
methyl 3-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C9H16O3/c1-11-9(10)3-2-8-4-6-12-7-5-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
LOCAWSHQDKCXAU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


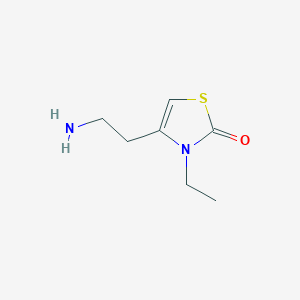
![4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13502337.png)
![2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B13502339.png)
![2-(bromomethyl)dispiro[3.0.3^{5}.1^{4}]nonane,Mixtureofdiastereomers](/img/structure/B13502344.png)
![(2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride](/img/structure/B13502346.png)
![tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate](/img/structure/B13502348.png)
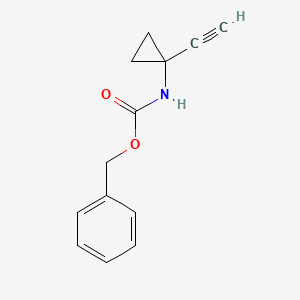
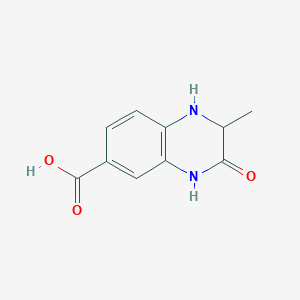
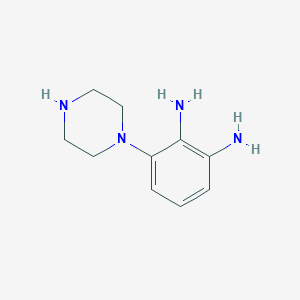
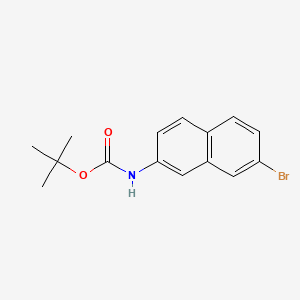
![5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13502387.png)
